molecular formula C19H19N3O3S B4995460 5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Cat. No.: B4995460
M. Wt: 369.4 g/mol
InChI Key: DNOHXBVKVYTRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves a one-pot three-component reaction. This method includes the condensation of barbituric acid, aromatic aldehydes, and substituted anilines using catalysts such as p-toluenesulfonic acid . Another approach involves the use of low transition temperature mixtures as solvents, which provide a greener and more sustainable method for the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize waste. The use of recyclable solvents and catalysts is a key consideration in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its hydroxyl and sulfanyl groups, in particular, make it a versatile compound for various applications in chemistry and medicine.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(23)6-4-9)15-16(20-11)21-18(26)22-17(15)25/h3-6,13,23H,7-8H2,1-2H3,(H3,20,21,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOHXBVKVYTRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=CC=C(C=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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